![molecular formula C12H16BrFN2Zn B14890455 3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the fluorine atom and the piperazine ring in its structure makes it a versatile reagent in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide typically involves the following steps:
Formation of the Aryl Bromide Intermediate: The starting material, 3-fluoro-4-[(4-methylpiperazino)methyl]bromobenzene, is prepared by bromination of the corresponding aryl compound.
Transmetalation Reaction: The aryl bromide is then subjected to a transmetalation reaction with zinc dust in the presence of a suitable catalyst, such as palladium or nickel, to form the organozinc reagent.
Stabilization in THF: The resulting organozinc compound is stabilized in tetrahydrofuran (THF) to obtain the final product, this compound, 0.25 M in THF.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Bromination: Large quantities of the aryl compound are brominated using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Continuous Transmetalation: The transmetalation reaction is carried out in a continuous flow reactor to ensure efficient mixing and reaction control.
Purification and Stabilization: The crude product is purified using techniques such as distillation or crystallization, followed by stabilization in THF.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Biaryl Compounds: In cross-coupling reactions, the major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Substituted Aryl Compounds: In substitution reactions, various substituted aryl compounds can be obtained depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is used to create biologically active molecules for drug discovery and development.
Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide involves the following steps:
Activation: The organozinc compound is activated by a palladium or nickel catalyst, forming a reactive intermediate.
Transmetalation: The activated intermediate undergoes transmetalation with an aryl halide, forming a new carbon-carbon bond.
Reductive Elimination: The final step involves reductive elimination, where the product is released, and the catalyst is regenerated.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Similar in structure but contains a morpholine ring instead of a piperazine ring.
3-Fluoro-4-[(4-methylpiperidino)methyl]phenylzinc bromide: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
3-Fluoro-4-[(4-methylpiperazino)methyl]phenylzinc bromide is unique due to the presence of the piperazine ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of compounds with potential biological activity, especially in the field of medicinal chemistry.
Propriétés
Formule moléculaire |
C12H16BrFN2Zn |
|---|---|
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
bromozinc(1+);1-[(2-fluorobenzene-4-id-1-yl)methyl]-4-methylpiperazine |
InChI |
InChI=1S/C12H16FN2.BrH.Zn/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13;;/h2,4-5H,6-10H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZAIYAFGAOPGRTH-UHFFFAOYSA-M |
SMILES canonique |
CN1CCN(CC1)CC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



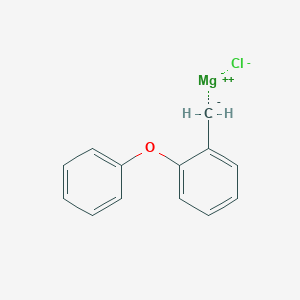
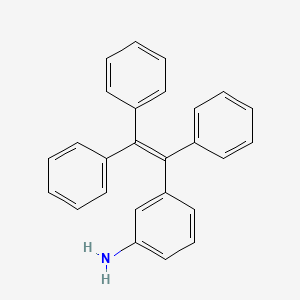
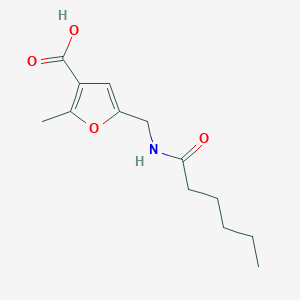

![tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate](/img/structure/B14890401.png)

![Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14890415.png)
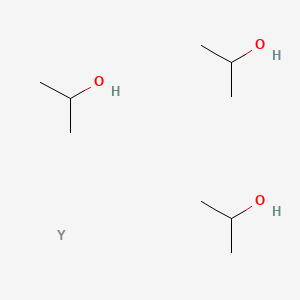
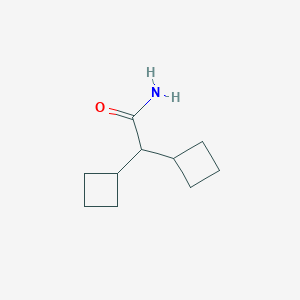
![9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxyxanthen-3-one;sulfuric acid;hydrate](/img/structure/B14890442.png)
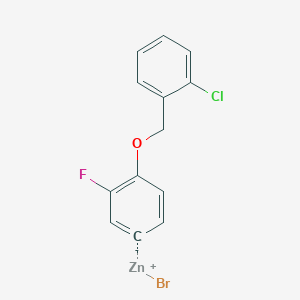
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)
![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)
